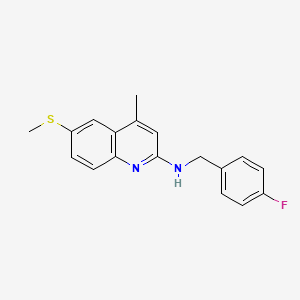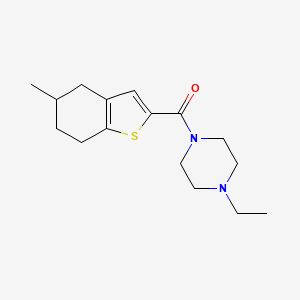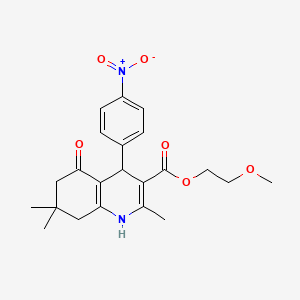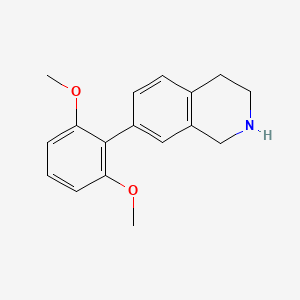![molecular formula C17H17N3O2 B5235622 [4-[5-[(2-Methylanilino)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B5235622.png)
[4-[5-[(2-Methylanilino)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[5-[(2-Methylanilino)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, and a methanol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[5-[(2-Methylanilino)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multiple steps, starting with the formation of the oxadiazole ring One common method involves the reaction of a hydrazide with an aldehyde or ketone to form the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield benzaldehyde or benzoic acid derivatives, while reduction of the oxadiazole ring can produce various amine derivatives.
Applications De Recherche Scientifique
Biology: In biological research, the compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, potentially leading to the discovery of new biochemical pathways.
Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers, contributing to the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [4-[5-[(2-Methylanilino)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenyl group play crucial roles in binding to these targets, potentially inhibiting or activating specific biochemical pathways. The methanol moiety may also contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
- [4-[(4-Methoxyphenyl)amino]methyl]-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- Thiazole derivatives
Comparison: Compared to similar compounds, [4-[5-[(2-Methylanilino)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, differentiates it from other aromatic compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug development.
Propriétés
IUPAC Name |
[4-[5-[(2-methylanilino)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-4-2-3-5-15(12)18-10-16-19-17(20-22-16)14-8-6-13(11-21)7-9-14/h2-9,18,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKCPKHZAGRLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NC(=NO2)C3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(2-bromo-4-methylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B5235557.png)
![5-[[3-Chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5235561.png)


![3,4,5,6-Tetrachloro-11-phenylmethoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)


![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
![2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid](/img/structure/B5235602.png)
![2-[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5235610.png)
![2-[1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B5235617.png)



